molecular formula C20H26ClN5O4 B13457206 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B13457206
M. Wt: 435.9 g/mol
InChI Key: JQACVWWNYVXTHV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-{2-oxabicyclo[211]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound that features a quinazoline core, a piperazine ring, and a unique 2-oxabicyclo[211]hexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring and the 2-oxabicyclo[2.1.1]hexane moiety may enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based kinase inhibitors.

    Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which feature the piperazine ring.

    Bicyclic Structures: Compounds like bicyclo[2.2.1]heptane derivatives, which share the bicyclic framework.

Uniqueness

What sets 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride apart is the combination of these three distinct structural elements, which may confer unique biological activity and physicochemical properties .

Properties

Molecular Formula

C20H26ClN5O4

Molecular Weight

435.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-oxabicyclo[2.1.1]hexan-1-yl)methanone;hydrochloride

InChI

InChI=1S/C20H25N5O4.ClH/c1-27-15-7-13-14(8-16(15)28-2)22-19(23-17(13)21)25-5-3-24(4-6-25)18(26)20-9-12(10-20)11-29-20;/h7-8,12H,3-6,9-11H2,1-2H3,(H2,21,22,23);1H

InChI Key

JQACVWWNYVXTHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC(C4)CO5)N)OC.Cl

Origin of Product

United States

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